molecular formula C22H27FO4 B052769 Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- CAS No. 59860-99-0

Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)-

Cat. No.: B052769
CAS No.: 59860-99-0
M. Wt: 374.4 g/mol
InChI Key: PSXDNQUHAFMVPT-QEYSUVLUSA-N
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Description

4-Hydroxytamoxifen, also known as Afimoxifene, is a selective estrogen receptor modulator. It is an active metabolite of tamoxifen, a drug widely used in the treatment and prevention of breast cancer. 4-Hydroxytamoxifen exhibits a higher affinity for estrogen receptors compared to tamoxifen itself, making it a potent antiestrogenic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxytamoxifen can be synthesized through several methods. One common synthetic route involves the hydroxylation of tamoxifen. This process typically uses reagents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroxyl group at the 4-position of the tamoxifen molecule .

Industrial Production Methods: In industrial settings, the production of 4-Hydroxytamoxifen often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxytamoxifen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized tamoxifen derivatives .

Scientific Research Applications

4-Hydroxytamoxifen has numerous applications in scientific research:

Mechanism of Action

4-Hydroxytamoxifen exerts its effects by binding to estrogen receptors, thereby blocking the action of estrogen. This inhibition prevents the proliferation of estrogen-dependent cancer cells. The compound’s high affinity for estrogen receptors makes it effective in reducing the growth of breast cancer cells. It also modulates the expression of genes involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxytamoxifen is unique due to its higher affinity for estrogen receptors compared to tamoxifen and other similar compounds. This higher affinity translates to greater potency in inhibiting estrogen receptor-mediated signaling pathways, making it a valuable compound in breast cancer research and treatment .

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,15-16,18,24,27H,4-5,8,10-11H2,1-3H3/t15-,16-,18-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXDNQUHAFMVPT-QEYSUVLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@]2(C[C@@H]([C@]3([C@H]([C@@H]2C1)CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208578
Record name Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59860-99-0
Record name 16delta-Betamethasone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059860990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16.DELTA.-BETAMETHASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK8RHF5SQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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